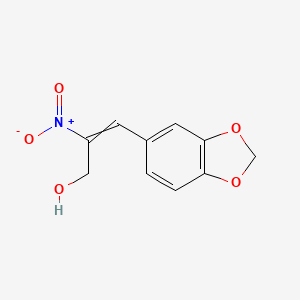
(4-Ethynylphenyl)methyl 2-bromo-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethynylphenyl)methyl 2-bromo-2-methylpropanoate is an organic compound with a complex structure that includes aromatic rings, ester groups, and a bromine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethynylphenyl)methyl 2-bromo-2-methylpropanoate typically involves the esterification of (4-ethynylphenyl)methanol with 2-bromo-2-methylpropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(4-Ethynylphenyl)methyl 2-bromo-2-methylpropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of (4-ethynylphenyl)methyl 2-azido-2-methylpropanoate or (4-ethynylphenyl)methyl 2-thiocyanato-2-methylpropanoate.
Oxidation: Formation of (4-ethynylphenyl)methyl 2-bromo-2-methylpropanal.
Reduction: Formation of (4-ethynylphenyl)methyl 2-bromo-2-methylpropanol.
Scientific Research Applications
(4-Ethynylphenyl)methyl 2-bromo-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Ethynylphenyl)methyl 2-bromo-2-methylpropanoate involves its reactive functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the ethynyl group can undergo addition reactions. The ester group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding alcohol and acid.
Comparison with Similar Compounds
Similar Compounds
- (4-Ethynylphenyl)methyl 2-chloro-2-methylpropanoate
- (4-Ethynylphenyl)methyl 2-iodo-2-methylpropanoate
- (4-Ethynylphenyl)methyl 2-fluoro-2-methylpropanoate
Uniqueness
(4-Ethynylphenyl)methyl 2-bromo-2-methylpropanoate is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro analogs. This increased reactivity can be advantageous in certain synthetic applications where a higher reactivity is desired.
Properties
CAS No. |
918152-53-1 |
|---|---|
Molecular Formula |
C13H13BrO2 |
Molecular Weight |
281.14 g/mol |
IUPAC Name |
(4-ethynylphenyl)methyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C13H13BrO2/c1-4-10-5-7-11(8-6-10)9-16-12(15)13(2,3)14/h1,5-8H,9H2,2-3H3 |
InChI Key |
HEEROCNOLIXHHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OCC1=CC=C(C=C1)C#C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


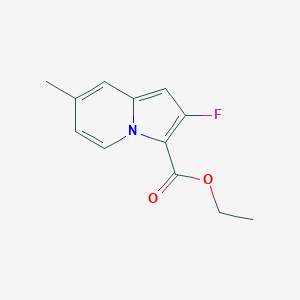
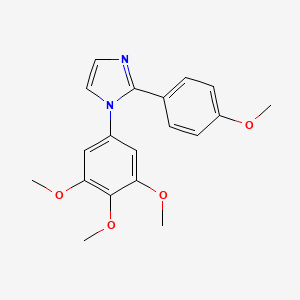
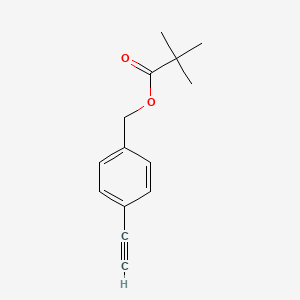
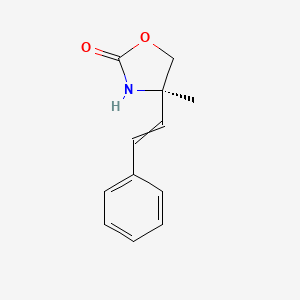
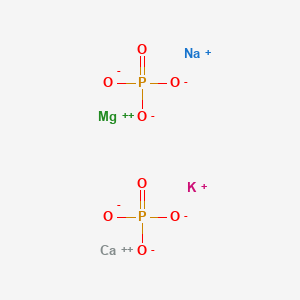
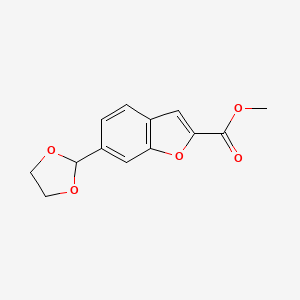

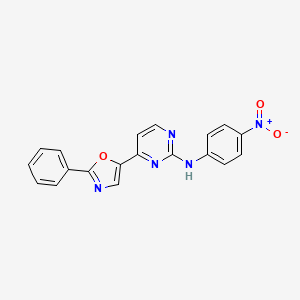
propanedinitrile](/img/structure/B12603381.png)
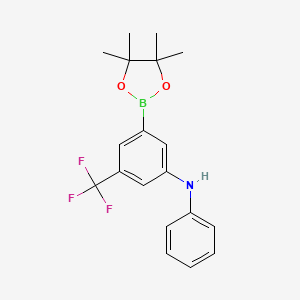
propanedinitrile](/img/structure/B12603389.png)
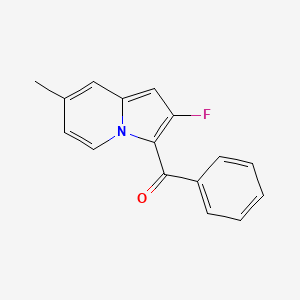
![2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane](/img/structure/B12603399.png)
